molecular formula C4H8ClNO2 B175623 (S)-3-Amino-gamma-butyrolactone hydrochloride CAS No. 117752-82-6

(S)-3-Amino-gamma-butyrolactone hydrochloride

Cat. No. B175623
M. Wt: 137.56 g/mol
InChI Key: MZYONVUDAOYDKV-DFWYDOINSA-N
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Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with hydrochloric acid . For example, metformin hydrochloride was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray powder diffraction and differential scanning calorimetry .


Chemical Reactions Analysis

Chemical reactions can be analyzed using a methodology called quantitative analysis, which involves a combination of chemical reactions and stoichiometric calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For instance, the most widely used method for analyzing metformin hydrochloride is HPLC combined with spectrophotometry .

Scientific Research Applications

Screening and Confirmation Methods for GHB Determination

This research highlights the challenges and methodologies in screening and confirmation of gamma-hydroxybutyric acid (GHB) in biological fluids, discussing the compound's polarity, rapid metabolism, and instability during storage. It details the various screening and confirmation procedures, including chromatography-based techniques, and their advantages and limitations (Ingels et al., 2014).

Chemosynthesis of Bioresorbable Poly(γ-butyrolactone)

This review outlines the recent advancements in synthesizing poly(γ-butyrolactone) from the monomer γ-butyrolactone, which has historically been considered challenging to polymerize. The resulting polymer exhibits properties ideal for tissue-engineering applications, showcasing its potential in the medical field (Moore et al., 2005).

Pyrrolidone-based Surfactants

This literature review delves into the surfactant properties of N-alkylated pyrrolidones, derived from butyrolactone, and their interaction with various substances. It emphasizes the versatility of pyrrolidone in enhancing surfactant performance across different applications, highlighting the compound's role in industrial and academic research (Login, 1995).

Safety And Hazards

The safety and hazards of a compound depend on its chemical structure and properties. For example, some compounds may be corrosive to metals, toxic if swallowed, or cause skin irritation .

Future Directions

The future directions in the field of chemistry often involve the development of new compounds with improved properties. For instance, antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance .

properties

IUPAC Name

(4S)-4-aminooxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYONVUDAOYDKV-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679724
Record name (4S)-4-Aminooxolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-gamma-butyrolactone hydrochloride

CAS RN

117752-82-6
Record name (4S)-4-Aminooxolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-aminooxolan-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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